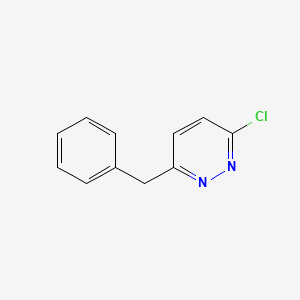

3-Benzyl-6-chloropyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzyl-6-chloropyridazine is a chemical compound with the molecular formula C11H9ClN2 . It has an average mass of 204.656 Da and a monoisotopic mass of 204.045425 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring substituted with a benzyl group at the 3-position and a chlorine atom at the 6-position . The exact structure can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations .Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.66 . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various spectroscopic techniques .Applications De Recherche Scientifique

Corrosion Inhibition

Pyridazine derivatives have been investigated for their potential as corrosion inhibitors. A study highlighted the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl. These compounds, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, were found to be effective in reducing corrosion, attributing their efficiency to the presence of nitrogen atoms and unsaturated groups which facilitate adsorption on the metal surface (Mashuga et al., 2017).

Synthetic Chemistry and Structural Analysis

Pyridazine derivatives have been synthesized and analyzed for their structural properties. For instance, the synthesis and structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been documented, showcasing the significance of pyridazine analogs in medicinal chemistry due to their pharmaceutical importance (Sallam et al., 2021).

Biological Activity Evaluation

Research has also delved into the synthesis of pyridazine derivatives for the evaluation of their biological activities. Studies include the synthesis of novel indolylpyridazinone derivatives with anticipated biological activity, underscoring the versatility of pyridazine compounds in generating pharmacologically relevant molecules (Abubshait, 2007).

Materials Science and Photophysical Properties

Pyridazine derivatives have been explored in materials science, particularly in synthesizing novel compounds with potential photophysical properties. A study on triphenylene analogues with B2N2C2 cores synthesized through chelation of pyridazine derivatives highlighted the aromaticity and potential applications of these compounds in optical materials (Jaska et al., 2006).

Anticorrosive Properties

Further research into the anticorrosive properties of pyridazine derivatives found that these compounds, particularly those containing sulfur atoms, exhibit significant inhibition efficiency against the corrosion of pure iron in HCl solution, demonstrating the practical applications of pyridazine derivatives in protecting metals from corrosion (Chetouani et al., 2003).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to target various biological systems

Mode of Action

The mode of action of 3-Benzyl-6-chloropyridazine involves interactions with its targets, leading to changes at the molecular level

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels

Analyse Biochimique

Biochemical Properties

3-Benzyl-6-chloropyridazine, like other pyridazines, is known to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in significant ways

Cellular Effects

This compound and its analogues have been found to exhibit anti-inflammatory activity and strong inhibitory effects on superoxide anion formation . They also show effects on lipid peroxidation . Additionally, some chloropyridazine hybrids have been found to act as apoptotic inducers and PARP-1 inhibitors, showing growth inhibition in various cancer cell lines .

Molecular Mechanism

It is known that pyridazines can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to various changes at the molecular level .

Propriétés

IUPAC Name |

3-benzyl-6-chloropyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-7-6-10(13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTLFJNMPWCXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)

![4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2728113.png)

![N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide](/img/structure/B2728116.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)

![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)